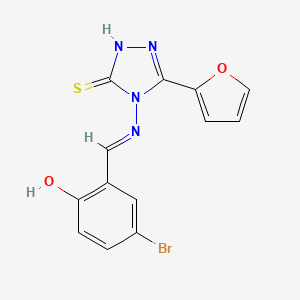
N-(4-methoxyphenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxybutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenoxybutanamide typically involves the condensation of 4-methoxyaniline with 4-phenoxybutanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-4-phenoxybutanamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-phenoxybutanamine.
Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which N-(4-methoxyphenyl)-4-phenoxybutanamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-2-(4-phenoxyphenyl)acetamide: Similar structure but with an acetamide moiety.
N-(4-methoxyphenyl)-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-methoxyphenyl)-4-phenoxybutanamine: Similar structure but with an amine group instead of an amide .
Uniqueness
N-(4-methoxyphenyl)-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenoxybutanamide moieties contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H19NO3/c1-20-15-11-9-14(10-12-15)18-17(19)8-5-13-21-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
Clave InChI |
MAHVEPFTRNZGMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11980210.png)


![3-(4-isobutylphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980222.png)
![methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate](/img/structure/B11980225.png)
![5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11980230.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11980239.png)
![Dibenzyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980244.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11980248.png)




